2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide
CAS No.: 1705434-14-5
Cat. No.: VC5517755
Molecular Formula: C16H15N3OS2
Molecular Weight: 329.44
* For research use only. Not for human or veterinary use.
![2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide - 1705434-14-5](/images/structure/VC5517755.png)
Specification
CAS No. | 1705434-14-5 |
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Molecular Formula | C16H15N3OS2 |
Molecular Weight | 329.44 |
IUPAC Name | 2,4-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C16H15N3OS2/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20) |
Standard InChI Key | QBAFQASWOCTBRF-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide is C₁₆H₁₆N₄OS₂, with a molecular weight of 368.46 g/mol . This composition arises from the fusion of three heterocyclic systems:
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A 1,3-thiazole ring substituted with methyl groups at positions 2 and 4.
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A carboxamide group at position 5 of the thiazole.
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A pyridin-3-ylmethyl substituent on the amide nitrogen, further functionalized with a thiophen-3-yl group at position 5 of the pyridine .
The calculated physicochemical properties include a Topological Polar Surface Area (TPSA) of 106 Ų and LogP of 2.1, suggesting moderate solubility and membrane permeability .
Structural Features
The compound’s structure (Figure 1) integrates multiple pharmacophores known to enhance bioactivity:
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Thiazole Core: The 1,3-thiazole ring contributes to electronic diversity via sulfur and nitrogen atoms, facilitating interactions with biological targets .
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Methyl Substituents: The 2,4-dimethyl groups enhance steric stability and modulate electron density across the thiazole ring .
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Carboxamide Linker: The -CONH- group enables hydrogen bonding, critical for target binding .
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Pyridinyl-Thiophenyl Moiety: The pyridine and thiophene rings introduce aromatic stacking potential and additional hydrogen-bonding sites .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₆H₁₆N₄OS₂ |
Molecular Weight | 368.46 g/mol |
TPSA | 106 Ų |
LogP | 2.1 |
Hydrogen Bond Donors | 2 (amide NH, pyridine NH) |
Hydrogen Bond Acceptors | 5 (thiazole N, amide O, pyridine N, thiophene S) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide involves multi-step strategies, often leveraging methodologies from analogous thiazole derivatives :
Route 1: Carboxylic Acid to Carboxamide Conversion
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Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid:
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Amide Coupling:
Route 2: Bromination-Thiourea Cyclization
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α-Bromination of β-ethoxyacrylamide derivatives, followed by cyclization with thiourea to form the thiazole core .
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Subsequent functionalization introduces the pyridinyl-thiophenyl substituent via Suzuki-Miyaura coupling .
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
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Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields for thiophene-pyridine synthesis .
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Purification: Chromatography on silica gel or recrystallization from ethanol ensures high purity .
Applications in Drug Discovery
The compound’s modular structure positions it as a candidate for:
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